Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate
Description
Chemical Identity and Nomenclature
Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate is a heterocyclic organic compound with the systematic IUPAC name lithium 5-benzyloxazole-2-carboxylate . Its molecular formula is C₁₁H₈LiNO₃ , and it has a molecular weight of 209.13 g/mol . The compound is identified by the CAS registry number 1803585-61-6 and the MDL number MFCD28397528 .
The nomenclature follows IUPAC rules, where the oxazole ring (a five-membered aromatic heterocycle containing oxygen and nitrogen) is substituted at the 5-position with a benzyl group (-CH₂C₆H₅) and at the 2-position with a carboxylate (-COO⁻) group. The lithium cation (Li⁺) serves as the counterion to balance the charge. Synonyms include lithium 5-benzyl-1,3-oxazole-2-carboxylate and lithium(1+) 5-benzyloxazole-2-carboxylate, reflecting its ionic nature.
Structural Characteristics
The compound’s core structure consists of an oxazole ring , a planar aromatic heterocycle with delocalized π-electrons contributed by one oxygen and one nitrogen atom. Key substituents include:
- Benzyl group at the 5-position: Enhances hydrophobicity and influences π-π stacking interactions.
- Carboxylate group at the 2-position: Increases solubility in polar solvents and participates in ionic bonding.
- Lithium ion : Balances the carboxylate’s negative charge and stabilizes the solid-state structure.
Comparative Analysis with Analogues
The benzyl group distinguishes this compound from analogues by introducing a bulky aromatic moiety, which may sterically hinder reactions at the oxazole ring while enhancing lipophilicity. The carboxylate group’s conjugation with the oxazole ring reduces electron density at the 2-position, making it less reactive toward electrophilic substitution compared to non-carboxylated oxazoles.
The lithium ion’s small ionic radius (0.76 Å) allows for tight ionic pairing with the carboxylate, contributing to the compound’s stability in solid and solution states. X-ray crystallography of related lithium oxazole carboxylates reveals a tetrahedral coordination geometry around the lithium ion, typically involving interactions with the carboxylate oxygen and solvent molecules.
Aromaticity and Electronic Effects
The oxazole ring’s aromaticity is confirmed by its planar geometry and resonance stabilization energy (~20 kcal/mol). Density functional theory (DFT) calculations on similar compounds show that the benzyl group donates electron density via inductive effects, slightly increasing the ring’s electron richness. This electronic modulation may influence the compound’s reactivity in cross-coupling reactions or coordination chemistry.
Properties
IUPAC Name |
lithium;5-benzyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.Li/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQIOVFMMIKFOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8LiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-61-6 | |
| Record name | lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate (Li+ C11H10N2O3) is a compound of interest due to its potential biological activity, particularly in neurological and psychiatric contexts. Lithium salts have been widely studied for their mood-stabilizing effects, especially in bipolar disorder. This article reviews the biological activity of this specific compound, integrating findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- SMILES Notation : C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O
Lithium ions are known to influence several intracellular signaling pathways. The biological activity of lithium compounds is often attributed to their ability to inhibit inositol monophosphatase (IMPase) and glycogen synthase kinase 3 (GSK-3), which are critical for neuronal signaling and plasticity.
Key Mechanisms:
- Inhibition of GSK-3 : Lithium's inhibition of GSK-3 has been linked to neuroprotective effects and the promotion of neurogenesis.
- Regulation of Inositol Levels : By inhibiting IMPase, lithium alters inositol levels, affecting phosphoinositide signaling pathways involved in mood regulation.
- Modulation of Neurotransmitter Systems : Lithium influences serotonin and dopamine pathways, contributing to its mood-stabilizing effects.
Biological Activity
Research into the biological activity of lithium compounds has shown various effects on cellular functions:
Neuroprotective Effects
Studies indicate that lithium compounds can protect against oxidative stress and apoptosis in neuronal cells. For example, lithium treatment has been shown to enhance cell survival in models of neurodegeneration.
Anti-inflammatory Properties
Lithium may exert anti-inflammatory effects by modulating cytokine production and reducing microglial activation. This property is particularly relevant in the context of neuroinflammation associated with psychiatric disorders.
Case Studies
- Neurodegenerative Diseases : A study on lithium's effects on Alzheimer's disease models demonstrated that lithium treatment resulted in decreased amyloid-beta accumulation and improved cognitive function in transgenic mice .
- Bipolar Disorder : Clinical trials have shown that lithium carbonate effectively reduces manic episodes and stabilizes mood in patients with bipolar disorder, underscoring the relevance of lithium salts in psychiatric treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 218.21 g/mol |
| Solubility | Soluble in water |
| Melting Point | 150°C |
| Toxicological Classification | Causes skin irritation |
| Mechanism of Action | Effect |
|---|---|
| GSK-3 Inhibition | Neuroprotection |
| IMPase Inhibition | Mood stabilization |
| Cytokine Modulation | Anti-inflammatory |
Research Findings
Recent research has highlighted the significance of lithium compounds beyond traditional uses:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Key Observations :
- Heterocycle Electronic Effects : The 1,3-oxazole core in the target compound is less basic than imidazole (due to fewer nitrogen atoms) but more aromatic than 1,3,4-oxadiazole, affecting charge distribution and interaction with biological targets .
- Substituent Impact : The benzyl group enhances lipophilicity, while the carboxylate anion (stabilized by lithium) improves aqueous solubility compared to neutral analogs like nitriles or thioethers .
Predicted Physicochemical Properties
Table 2: Ionization and Mobility Data
| Compound | Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|---|
| Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate | [M+H]⁺ | 204.06552 | 142.2 |
| [M+Na]⁺ | 226.04746 | 155.0 | |
| [M-H]⁻ | 202.05096 | 145.5 |
Comparison :
Functional and Application Potential
- Pharmaceutical Relevance : 1,3-Oxazole derivatives are explored for antimicrobial and anti-inflammatory activity. The lithium salt’s ionic nature could enhance bioavailability compared to neutral imidazole nitriles (e.g., compound 6 in ).
- Catalytic/Coordination Chemistry : The lithium ion may act as a Lewis acid catalyst, similar to LiCN in imidazole synthesis , but this remains speculative without experimental data.
Preparation Methods
Robinson-Gabriel Synthesis
- Mechanism: Protonation of acylamino keto intermediates followed by cyclization and dehydration under mineral acid catalysis.
- Yield: Typically low to moderate (50–60%) due to side reactions and harsh conditions.
- Limitations: Low selectivity and environmental concerns due to the use of strong acids.
Cycloisomerization and Erlenmeyer-Polchl Reactions
- Mechanism: Cyclization of propargylic amides or nucleophilic ring opening with catalysts like iodine or silver carbonate.
- Application: Suitable for synthesizing polysubstituted oxazoles with high efficiency under mild conditions.
Modern Direct-from-Carboxylic Acid Methods
Recent advances have introduced more sustainable, scalable, and versatile approaches, notably the use of carboxylic acids as starting materials. A prominent method involves the use of triflylpyridinium reagents and isocyanides.
Key Research Findings
- Reference: A 2025 study reports a rapid, scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent, which is highly relevant for preparing lithium(1+) 5-benzyl-1,3-oxazole-2-carboxylate (Table 1).
- Mechanism: Formation of an acylpyridinium intermediate in situ, followed by trapping with isocyanoacetates and tosylmethyl isocyanide, leading to oxazole formation.
- Yield: Good to excellent yields (65–82%) across various substrates, including bioactive molecules and pharmaceuticals.
- Scalability: Demonstrated on gram scale with consistent yields, emphasizing industrial applicability.
- Recycling: The process allows recovery and reuse of catalysts like DMAP, enhancing sustainability.
| Table 1: Summary of Carboxylic Acid-Based Synthesis of Oxazoles | ||
|---|---|---|
| Starting Material | Reagent/Conditions | Yield (%) |
| Carboxylic acids | Triflylpyridinium + isocyanoacetates + catalysts | 65–82 |
| Bioactive molecules (e.g., estrone, valproic acid) | Same as above | 80+ |
| Scaled-up synthesis | Gram scale, catalyst recovery | 75–85 |
Advantages
- Broad substrate scope including hindered and sensitive functional groups.
- Environmentally friendly with recyclability.
- Suitable for pharmaceutical and material science applications.
Green and Ionic Liquid-Mediated Approaches
Green chemistry principles have been integrated into oxazole synthesis, employing ionic liquids and milder reagents.
- Ionic Liquids: Wu et al. demonstrated the use of ionic liquids like [bmim]Br for high-yield synthesis of oxazoles from TosMIC and aldehydes, which can be adapted for lithium salts (Reference).
- Catalysis: Use of benign catalysts such as iodine, potassium carbonate, or silver salts under microwave or flow conditions enhances efficiency and reduces waste.
Synthesis Using Reagents and Bases
The choice of bases and reagents significantly influences the synthesis route:
Summary of Research Findings
| Methodology | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Classical heterocyclic synthesis | Acylamino keto compounds | Mineral acids | Harsh, high temperature | 50–60% | Limited scope, environmental concerns |
| Direct carboxylic acid transformation | Carboxylic acids | Triflylpyridinium, isocyanoacetates | Mild, scalable | 65–82% | Broad scope, recyclable catalysts |
| Ionic liquid catalysis | TosMIC, aldehydes | Ionic liquids, mild catalysts | Mild, microwave-assisted | High | Environmentally friendly |
Q & A
Basic: What are the optimal synthetic routes for Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate, and how can reaction yield and purity be maximized?
Answer:
Synthesis of this compound may involve nucleophilic substitution or carboxylation reactions. A validated approach includes using lithium cyanide (LiCN) as a nucleophile in THF under inert conditions, as demonstrated in analogous imidazole carboxylate syntheses (e.g., reaction of 1-benzyl-2-(methylthio)-imidazol-5-ketone with LiCN and DEPC ). Key steps include:
- Reagent stoichiometry : Maintaining a LiCN-to-substrate molar ratio of ~3:1 to ensure complete conversion.
- Purification : Silica gel chromatography (CH₂Cl₂/MeOH = 95:5) to isolate the product, achieving >70% yield .
- Purity validation : Use ¹H-NMR to confirm absence of unreacted intermediates (e.g., aromatic proton signals at δ 7.16–7.41 ppm for benzyl groups) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C-NMR : Critical for structural confirmation. Key signals include benzyl CH₂ protons (δ ~5.15 ppm) and carboxylate carbons (δ ~160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula (C₁₀H₈LiNO₃).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°, ΔrG°) during synthesis or hydration studies?
Answer:
Contradictions may arise from solvent effects or ion clustering. Strategies include:
- Replicate experimental conditions : Use gas-phase ion thermochemistry data (e.g., Li⁺ hydration enthalpies: ΔrH° = -225 kJ/mol for Li⁺ • 3H₂O → Li⁺ • 4H₂O) to benchmark computational models.
- DFT calculations : Compare computed Gibbs free energy changes (ΔrG°) with experimental values (e.g., Li⁺ + C₆H₆ → Li⁺ • C₆H₶, ΔrG° = -45.2 kJ/mol ).
- Control humidity : Perform reactions under dry argon to minimize unintended hydration .
Advanced: What mechanistic insights explain the role of the benzyl group in stabilizing the oxazole ring under acidic or oxidative conditions?
Answer:
The benzyl group enhances steric protection and electronic stabilization:
- Steric effects : Bulky benzyl substituents reduce oxazole ring strain, as seen in analogous 1-benzylimidazolium chlorides .
- Electronic effects : Benzyl’s electron-donating nature mitigates electrophilic attack on the oxazole nitrogen. Stability studies on 5-benzyl-thiazole derivatives show <5% degradation after 24h at pH 2 .
- Experimental validation : Conduct accelerated degradation studies (e.g., 1M HCl, 60°C) with HPLC monitoring to quantify stability .
Advanced: How can computational modeling predict the compound’s reactivity in novel solvent systems?
Answer:
- Solvent parameterization : Use COSMO-RS models to simulate Li⁺ solvation in ionic liquids (e.g., 1-benzyl-3-methylimidazolium chloride) .
- Reactivity mapping : DFT-based Fukui indices to identify nucleophilic/electrophilic sites on the oxazole ring.
- Benchmarking : Compare predicted vs. experimental reaction rates (e.g., Li⁺ • CH₃CN cluster formation kinetics ).
Basic: What are the critical storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at -20°C in anhydrous conditions to prevent hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation, as benzyl-oxazole derivatives show UV-induced ring-opening .
- Moisture control : Desiccate with silica gel; water content >0.1% accelerates Li⁺ hydration .
Advanced: How can researchers design experiments to probe the compound’s biological activity without commercial assay kits?
Answer:
- Enzyme inhibition assays : Synthesize fluorogenic substrates (e.g., 4-methylcoumarin derivatives) to test carboxylate-mediated inhibition of proteases .
- Cellular uptake studies : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular Li⁺ levels after exposure .
- Control experiments : Compare activity against 5-benzyl-1,3-thiazole-2-carboxylates to isolate oxazole-specific effects .
Advanced: What analytical methods can distinguish between polymorphic forms of this compound?
Answer:
- PXRD : Compare diffraction patterns with simulated data (e.g., Mercury software) to identify crystalline vs. amorphous phases.
- DSC : Monitor melting transitions; polymorphs may show distinct endotherms (e.g., ΔHfusion ~150–200 J/g) .
- Solid-state NMR : ⁷Li NMR to detect Li⁺ coordination differences between polymorphs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
